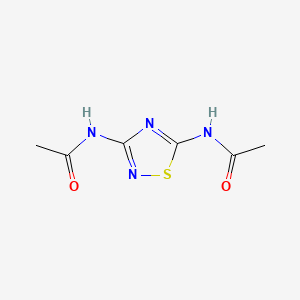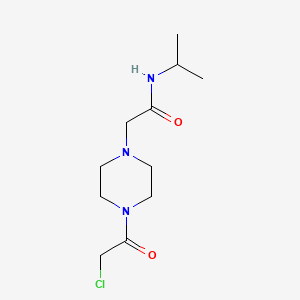
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperazine ring substituted with a chloroacetyl group and an isopropylacetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide typically involves the reaction of piperazine with chloroacetyl chloride to form 2-chloro-1-(4-(2-chloroacetyl)piperazin-1-yl)ethanone. This intermediate is then reacted with isopropylamine to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative .
科学研究应用
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide has been explored for various scientific research applications, including:
作用机制
The mechanism of action of 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The compound’s anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N,N-dimethylacetamide: Similar structure but with a dimethylacetamide group instead of isopropylacetamide.
7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline ring system.
Uniqueness
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide is unique due to its specific combination of a piperazine ring with a chloroacetyl and isopropylacetamide group, which imparts distinct chemical and biological properties .
属性
分子式 |
C11H20ClN3O2 |
|---|---|
分子量 |
261.75 g/mol |
IUPAC 名称 |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H20ClN3O2/c1-9(2)13-10(16)8-14-3-5-15(6-4-14)11(17)7-12/h9H,3-8H2,1-2H3,(H,13,16) |
InChI 键 |
LPZWPBNLSWKSGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)CN1CCN(CC1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


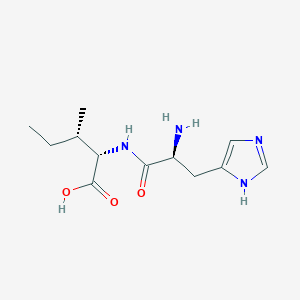
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)


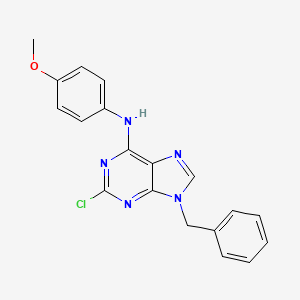
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
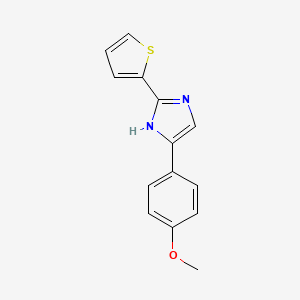
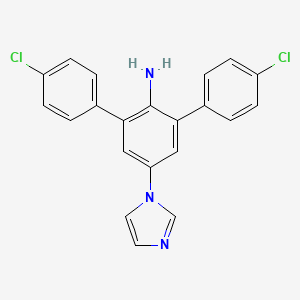

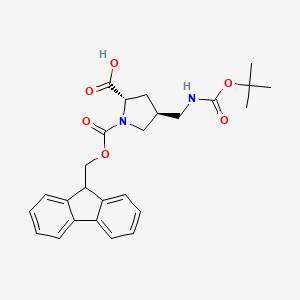

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)

